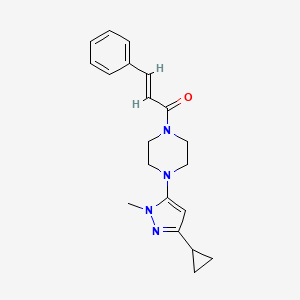
(E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C20H24N4O and its molecular weight is 336.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into key components:
- Pyrazole moiety : Known for its diverse biological activities.
- Piperazine ring : Often associated with central nervous system (CNS) activity.
- Phenylpropene backbone : Contributes to the overall stability and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the piperazine and pyrazole rings allows for effective binding to these targets, leading to modulation of their activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, a study demonstrated that similar pyrazole compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that the this compound may possess similar properties .
CNS Activity
The piperazine component is known for its CNS effects. Research indicates that compounds containing piperazine have been effective in treating neurological disorders. The interaction between the compound and neurotransmitter receptors may lead to anxiolytic or antidepressant effects, although specific studies on this compound are still required .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into potential applications:
- Anticancer Studies : A study on pyrazole derivatives found that modifications in the structure could enhance cytotoxicity against cancer cells. The presence of electron-withdrawing groups was linked to increased activity .
- CNS Effects : Research on morpholine-containing compounds has shown their ability to interact with CNS receptors, indicating potential therapeutic applications in neuropharmacology .
Data Tables
| Activity Type | Compound | IC50 (µM) | Effect |
|---|---|---|---|
| Anticancer | Pyrazole Derivative | 15.5 | Cytotoxic against A549 cells |
| CNS Activity | Piperazine Derivative | 20.0 | Anxiolytic effects in animal models |
Eigenschaften
IUPAC Name |
(E)-1-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-22-19(15-18(21-22)17-8-9-17)23-11-13-24(14-12-23)20(25)10-7-16-5-3-2-4-6-16/h2-7,10,15,17H,8-9,11-14H2,1H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQANYFAGDLPRKD-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














